molecular formula C13H20NO6P B607534 Fosciclopirox CAS No. 1380539-06-9

Fosciclopirox

Número de catálogo: B607534
Número CAS: 1380539-06-9
Peso molecular: 317.27 g/mol
Clave InChI: NTKBXPWLNROYPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fosciclopirox es un profármaco basado en ésteres de fosforiloximetilo de ciclopirox, un agente antifúngico sintético de amplio espectro. Presenta actividades antibacterianas, antiinflamatorias y potenciales antineoplásicas. Tras la administración intravenosa, la porción fosforiloximetilo se escinde por las fosfatasas, liberando el metabolito activo ciclopirox .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fosciclopirox se sintetiza mediante la esterificación de ciclopirox con un grupo fosforiloximetilo. La reacción implica el uso de agentes fosforilantes en condiciones controladas para asegurar la formación del enlace éster .

Métodos de producción industrial: La producción industrial de this compound implica procesos de esterificación a gran escala, seguidos de pasos de purificación para aislar el producto deseado. El proceso está optimizado para lograr altos rendimientos y pureza, asegurando la eficacia y seguridad del compuesto para su uso farmacéutico .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Principales Productos Formados:

Aplicaciones Científicas De Investigación

Clinical Trials

Several clinical trials are currently investigating the efficacy and safety of fosciclopirox in various cancer settings:

  • Phase 1 Trials : A first-in-human Phase 1 study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors. Results indicated that this compound was well tolerated and achieved significant systemic and urinary tract concentrations .
  • Phase 1B/2A Studies : Ongoing trials are exploring this compound's potential in muscle-invasive bladder cancer (MIBC) patients. These studies aim to assess its efficacy when administered prior to radical cystectomy and its effects on tumor characteristics .
  • Phase 2 Study for Recurrent Bladder Cancer : A recent Phase 2 trial is specifically focused on newly diagnosed and recurrent bladder cancer patients. This study aims to determine the drug's safety profile and therapeutic effectiveness when given intravenously .

Preclinical Studies

Preclinical research has provided valuable insights into the potential applications of this compound:

  • In Vitro Studies : Research involving human urothelial cancer cell lines (e.g., T24, HT-1376) demonstrated that this compound effectively inhibited cell growth and clonogenicity. The compound's action was linked to its ability to disrupt key signaling pathways involved in cancer cell survival .
  • In Vivo Models : Studies using animal models have shown that administration of this compound can significantly reduce tumor burden and alter tumor staging. For instance, in a bladder cancer mouse model treated with this compound, there was a notable decrease in bladder weight—a surrogate marker for tumor volume—and reduced expression of proliferation markers in tumor tissues .

Summary Table of Clinical Trials

Trial Phase Trial Type Target Population Primary Objectives Status
Phase 1Dose-EscalationAdvanced Solid TumorsSafety, PharmacokineticsCompleted
Phase 1BExpansion CohortMuscle-Invasive Bladder CancerEfficacy before Radical CystectomyOngoing
Phase 2Window of OpportunityNewly Diagnosed/Recurrent Bladder CancerSafety, Dose ToleranceActively Enrolling

Mecanismo De Acción

Fosciclopirox ejerce sus efectos liberando ciclopirox tras su administración. Ciclopirox inhibe la activación de Notch1 y la vía de señalización mediada por Notch1, que está regulada positivamente en muchos tipos de células cancerosas. También inhibe las enzimas que contienen hierro como la catalasa y la peroxidasa, reduciendo el estrés oxidativo. Además, ciclopirox regula a la baja la expresión de ciclina D1 y ciclina E1, ralentizando la progresión del ciclo celular e induciendo la apoptosis .

Compuestos Similares:

Singularidad de this compound: this compound es único debido a su naturaleza de profármaco, lo que permite una mejor solubilidad y eficacia sistémica en comparación con ciclopirox. Su capacidad para inhibir múltiples vías implicadas en la progresión del cáncer lo convierte en un candidato prometedor para la terapia contra el cáncer .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .

Actividad Biológica

Fosciclopirox, a phosphoryloxymethyl ester of ciclopirox (CPX), is an investigational compound with significant biological activity, particularly in oncology. Originally developed as a topical antifungal agent, ciclopirox has shown promising anticancer properties in various solid and hematologic malignancies. The prodrug form, this compound, enhances the delivery of the active metabolite to target tissues, notably the urinary tract, and improves its pharmacokinetic profile.

This compound exerts its anticancer effects primarily through the inhibition of Notch signaling pathways. This mechanism is critical in the progression of several cancers, including high-grade urothelial carcinoma. The active metabolite, CPX, binds to components of the γ-secretase complex, specifically Presenilin 1 and Nicastrin, which are essential for Notch activation. Inhibition of these proteins leads to decreased cell proliferation and increased apoptosis in cancer cell lines.

Key Findings:

  • Cell Proliferation : this compound significantly inhibits cell proliferation and clonogenicity in high-grade urothelial cancer cell lines (e.g., T24, HT-1376, UM-UC-3) .
  • Cell Cycle Arrest : It induces cell cycle arrest at the S and G0/G1 phases .
  • Apoptosis Induction : CPX treatment reduces levels of anti-apoptotic proteins (Bcl-xL and Bcl-2) and increases cleaved PARP levels, indicating apoptosis .

Pharmacokinetics

This compound is administered parenterally and is rapidly metabolized to CPX upon administration. Studies have shown that after intravenous administration, CPX achieves urinary concentrations that exceed in vitro IC50 values by several folds, making it effective even at lower doses .

Parameter This compound (CPX-POM) Ciclopirox (CPX)
Administration RouteIntravenousOral
BioavailabilityCompleteLow
MetaboliteCPXCPX-G (inactive)
Urinary ExcretionHighModerate

Clinical Studies

This compound is currently undergoing clinical trials for its efficacy in treating muscle-invasive bladder cancer (MIBC) and non-muscle invasive bladder cancer (NMIBC). A Phase 1 trial has demonstrated acceptable safety profiles and pharmacologic activity in patients with advanced urothelial cancer .

Notable Trials:

  • Phase 1 Study : Evaluated safety and pharmacokinetics in patients with advanced malignancies (NCT03348514).
  • Phase 1 Expansion Cohort : Focused on muscle-invasive bladder cancer patients scheduled for cystectomy (NCT04608045).
  • Phase 2 Trial : Investigating newly diagnosed and recurrent urothelial cancer patients undergoing transurethral resection (NCT04525131).

Case Studies

In preclinical models using the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse bladder cancer model, this compound demonstrated significant tumor suppression. Mice treated with this compound showed reduced bladder weight and a migration to lower stage tumors compared to controls. This was accompanied by a decrease in tumor proliferation indices and expression of Notch pathway components .

Propiedades

IUPAC Name

(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBXPWLNROYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380539-06-9
Record name Fosciclopirox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSCICLOPIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.